molecular formula C13H13NO2 B12995538 (3-(5-Methoxypyridin-3-yl)phenyl)methanol

(3-(5-Methoxypyridin-3-yl)phenyl)methanol

Cat. No.: B12995538
M. Wt: 215.25 g/mol
InChI Key: HEAWWSIELOYMDY-UHFFFAOYSA-N
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Description

(3-(5-Methoxypyridin-3-yl)phenyl)methanol: is an organic compound with the molecular formula C13H13NO2 . It is a derivative of pyridine and phenylmethanol, characterized by the presence of a methoxy group on the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-Methoxypyridin-3-yl)phenyl)methanol typically involves the reaction of 3-(5-methoxypyridin-3-yl)benzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or column chromatography. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

(3-(5-Methoxypyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can convert the hydroxyl group to a methyl group.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: (3-(5-Methoxypyridin-3-yl)benzaldehyde or (3-(5-Methoxypyridin-3-yl)benzoic acid.

    Reduction: (3-(5-Methoxypyridin-3-yl)phenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(5-Methoxypyridin-3-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(5-Methoxypyridin-3-yl)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-(5-Hydroxypyridin-3-yl)phenyl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (3-(5-Methylpyridin-3-yl)phenyl)methanol: Similar structure but with a methyl group instead of a methoxy group.

    (3-(5-Chloropyridin-3-yl)phenyl)methanol: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

(3-(5-Methoxypyridin-3-yl)phenyl)methanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

[3-(5-methoxypyridin-3-yl)phenyl]methanol

InChI

InChI=1S/C13H13NO2/c1-16-13-6-12(7-14-8-13)11-4-2-3-10(5-11)9-15/h2-8,15H,9H2,1H3

InChI Key

HEAWWSIELOYMDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2=CC=CC(=C2)CO

Origin of Product

United States

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